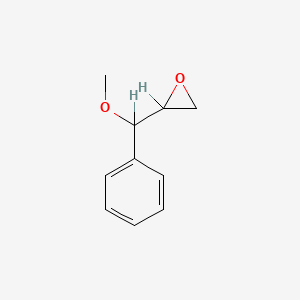
(alpha-Methoxybenzyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(alpha-Methoxybenzyl)oxirane is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
(alpha-Methoxybenzyl)oxirane can be synthesized through various methods, including:
- Epoxidation Reactions : The compound can be produced via epoxidation of corresponding alkenes using peracids or other oxidizing agents. This method is crucial for introducing the epoxide functionality, which is essential for further transformations.
- Baeyer-Villiger Oxidation : This reaction is particularly relevant as it allows the conversion of ketones into esters or lactones. It has been effectively applied to synthesize derivatives of this compound, enhancing its functional diversity .
Biological Activities
The biological applications of this compound are noteworthy:
- Anticancer Properties : Research indicates that compounds derived from this compound exhibit potential anticancer activity. For instance, derivatives have been explored as inhibitors in various cancer cell lines, demonstrating effectiveness in targeting specific pathways involved in tumor growth .
- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of a series of this compound derivatives that were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as therapeutic agents . -
Case Study 2: Development of Antimicrobial Compounds
Another investigation focused on the modification of this compound to enhance its antimicrobial activity. The modified compounds were tested against a range of bacterial strains, showing promising results that could lead to new treatments for resistant infections .
Data Table: Summary of Applications
| Application Area | Methodology Used | Key Findings |
|---|---|---|
| Anticancer Agents | Synthesis via epoxidation | Significant cytotoxicity against cancer cells |
| Antimicrobial Agents | Derivative modification | Effective against resistant bacterial strains |
| Synthetic Intermediates | Baeyer-Villiger oxidation | Enhanced functional diversity in organic synthesis |
Eigenschaften
CAS-Nummer |
32785-08-3 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
2-[methoxy(phenyl)methyl]oxirane |
InChI |
InChI=1S/C10H12O2/c1-11-10(9-7-12-9)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |
InChI-Schlüssel |
QUJNFKZHJQYMOM-UHFFFAOYSA-N |
SMILES |
COC(C1CO1)C2=CC=CC=C2 |
Kanonische SMILES |
COC(C1CO1)C2=CC=CC=C2 |
Key on ui other cas no. |
32785-08-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













